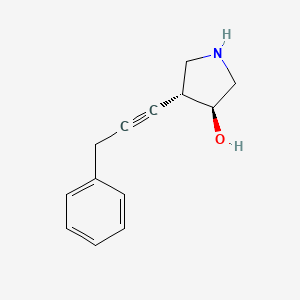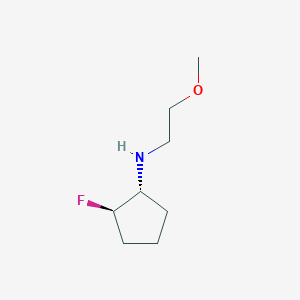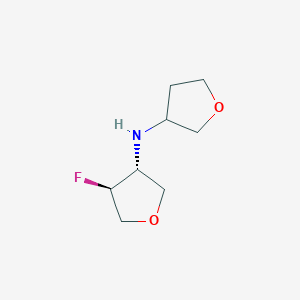
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)pyrrolidin-3-ol, also known as 3-phenylprop-1-yn-1-ylpyrrolidin-3-ol, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its structural similarity to the neurotransmitter dopamine, which is involved in many physiological processes. Studies have revealed that this compound exhibits a variety of pharmacological properties, including an ability to inhibit the enzyme monoamine oxidase (MAO) and modulate dopamine levels in the brain.
Applications De Recherche Scientifique
Intercalating Nucleic Acids
The compound derived from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been utilized in the synthesis of intercalating nucleic acids (INAs), which are modified oligonucleotides. These INAs, when incorporated into DNA or RNA strands, can influence the stability of the resulting duplexes. For instance, the incorporation of a pyren-1-ylmethyl azasugar moiety into oligodeoxynucleotides as a bulge can slightly destabilize the INA-DNA duplex, while significantly destabilizing the INA-RNA duplex. Such modifications have implications for the design of nucleic acid-based drugs and for understanding nucleic acid structures and interactions (Filichev & Pedersen, 2003).
Bi-Substrate Inhibitors of Enzymes
Derivatives of (3S,4R)-4-(3-phenylprop-1-yn-1-yl)pyrrolidin-3-ol have been studied for their potential as bi-substrate inhibitors of enzymes such as purine nucleoside phosphorylase (PNP). These compounds have been synthesized and evaluated for their inhibitory activity against PNP from various sources, including human peripheral blood mononuclear cells and cell lines of myeloid and lymphoid origin. Some derivatives have been identified as nanomolar competitive inhibitors, suggesting their utility in therapeutic applications, particularly in conditions where modulation of PNP activity is desired (Rejman et al., 2012).
Pyrrolidin-3-ones Synthesis
The compound has been used as a precursor in the synthesis of various pyrrolidin-3-ones, a class of heterocyclic compounds with potential pharmaceutical applications. For instance, sulfonamides derived from serine and threonine, when reacted with certain reagents, can yield pyrrolidin-3-ones, which may have unique biological activities and could serve as leads for drug development (Králová et al., 2019).
CCR5 Receptor Antagonists
Adjustments to the 4-(3-phenylprop-1-yl)piperidine moiety of 1,3,4-trisubstituted pyrrolidine CCR5 antagonists, related to (3S,4R)-4-(3-phenylprop-1-yn-1-yl)pyrrolidin-3-ol, have been explored to enhance antiviral potency while maintaining favorable pharmacokinetics. These modifications are part of efforts to develop more effective treatments for HIV, leveraging the role of the CCR5 receptor in viral entry (Lynch et al., 2003).
Propriétés
IUPAC Name |
(3S,4R)-4-(3-phenylprop-1-ynyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-10-14-9-12(13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,7,9-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUBXBRARDGMT-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3-phenylprop-1-yn-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)
![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)
